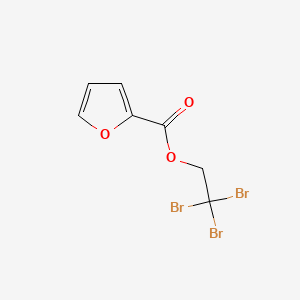
Tribromoethyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribromoethyl 2-furoate is an organic compound with the molecular formula C7H5Br3O3 It is a derivative of furoic acid, where the ethyl group is substituted with three bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-furoate can be synthesized through the esterification of 2-furoic acid with tribromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tribromoethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromoethyl group to less brominated or non-brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of 2-furoic acid derivatives.
Reduction: Formation of ethyl 2-furoate or partially brominated derivatives.
Substitution: Formation of substituted furoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tribromoethyl 2-furoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tribromoethyl 2-furoate involves its interaction with various molecular targets. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribromoethanol: A related compound with similar bromine substitution but different functional groups.
2-Furoic Acid: The parent compound of tribromoethyl 2-furoate, lacking the tribromoethyl group.
Ethyl 2-Furoate: A simpler ester derivative of 2-furoic acid without bromine substitution.
Uniqueness
This compound is unique due to the presence of the tribromoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering properties not found in its simpler analogs.
Eigenschaften
CAS-Nummer |
63938-47-6 |
|---|---|
Molekularformel |
C7H5Br3O3 |
Molekulargewicht |
376.82 g/mol |
IUPAC-Name |
2,2,2-tribromoethyl furan-2-carboxylate |
InChI |
InChI=1S/C7H5Br3O3/c8-7(9,10)4-13-6(11)5-2-1-3-12-5/h1-3H,4H2 |
InChI-Schlüssel |
CKCVDRMAADONAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)OCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)

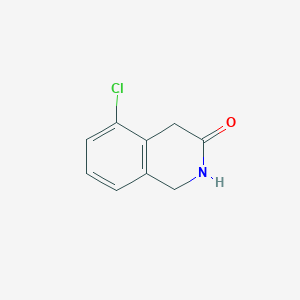
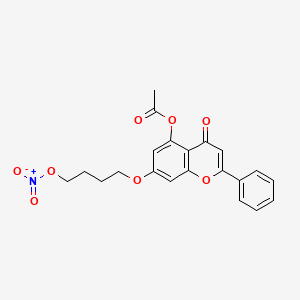

![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
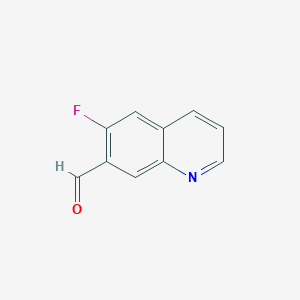

![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
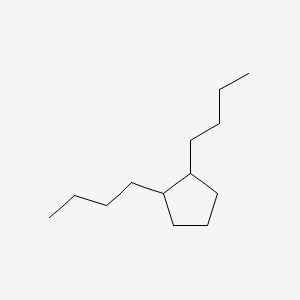
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)
